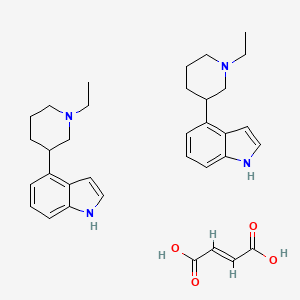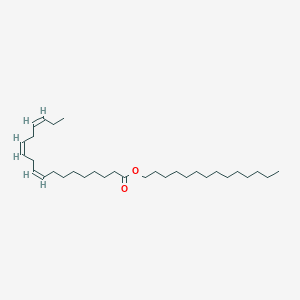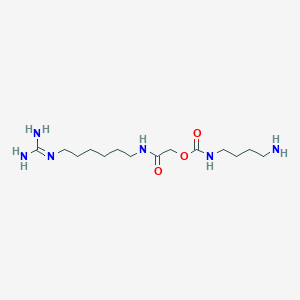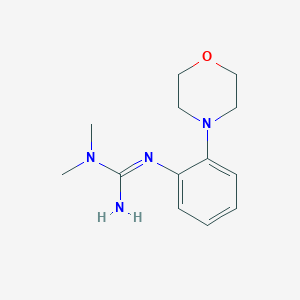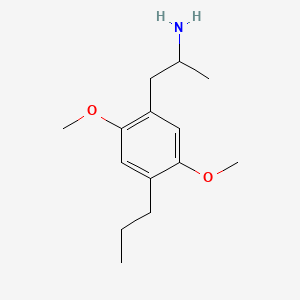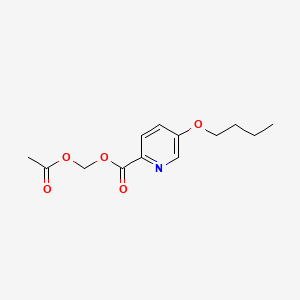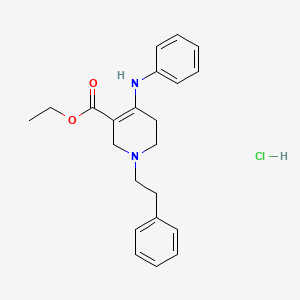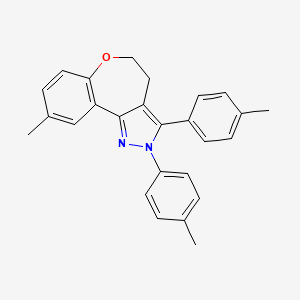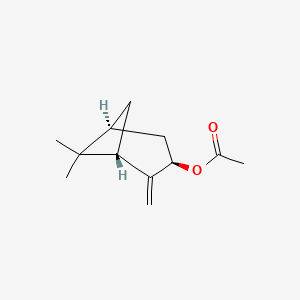![molecular formula C15H17N3O5 B12754612 9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid CAS No. 104628-49-1](/img/structure/B12754612.png)
9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a quinazoline ring fused with a pyrrolo ring, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an appropriate amine with a quinazoline derivative can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction can yield tetrahydroquinazoline compounds .
Aplicaciones Científicas De Investigación
9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol involves its interaction with specific molecular targets. For example, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Deoxyvasicinone: Another quinazoline derivative with similar structural features.
Mackinazolinone: A related compound with a pyridoquinazoline structure.
Thienopyrimidinones: Compounds with a similar heterocyclic ring system.
Uniqueness
What sets 9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol apart is its specific combination of functional groups and ring structure, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
104628-49-1 |
|---|---|
Fórmula molecular |
C15H17N3O5 |
Peso molecular |
319.31 g/mol |
Nombre IUPAC |
9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C11H13N3O.C4H4O4/c12-11-7-3-1-2-4-8(7)13-9-5-6-10(15)14(9)11;5-3(6)1-2-4(7)8/h1-4,10-11,15H,5-6,12H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
RENNBTLLEVBBBK-BTJKTKAUSA-N |
SMILES isomérico |
C1CC2=NC3=CC=CC=C3C(N2C1O)N.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1CC2=NC3=CC=CC=C3C(N2C1O)N.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


